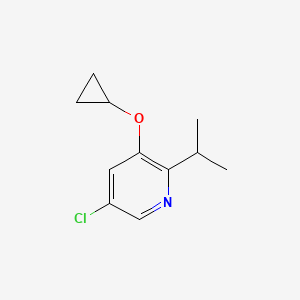
3-(Cyclopropylmethyl)-2-(dimethylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethyl)-2-(dimethylamino)phenol is an organic compound that features a cyclopropylmethyl group attached to a phenol ring, with a dimethylamino group at the ortho position relative to the hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-2-(dimethylamino)phenol typically involves the introduction of the cyclopropylmethyl group and the dimethylamino group onto a phenol ring. One common method involves the reaction of cyclopropylmethyl bromide with 2-(dimethylamino)phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethyl)-2-(dimethylamino)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学的研究の応用
3-(Cyclopropylmethyl)-2-(dimethylamino)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Cyclopropylmethyl)-2-(dimethylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the dimethylamino group can influence the compound’s binding affinity and selectivity towards these targets. The phenol group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)phenol: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
3-(Cyclopropylmethyl)phenol: Lacks the dimethylamino group, which can influence its interaction with molecular targets.
4-(Cyclopropylmethyl)-2-(dimethylamino)phenol: Similar structure but with different substitution pattern, leading to variations in properties and applications.
Uniqueness
3-(Cyclopropylmethyl)-2-(dimethylamino)phenol is unique due to the presence of both the cyclopropylmethyl and dimethylamino groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)-2-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO/c1-13(2)12-10(8-9-6-7-9)4-3-5-11(12)14/h3-5,9,14H,6-8H2,1-2H3 |
InChIキー |
IDNVQOFGFPNHOG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC=C1O)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



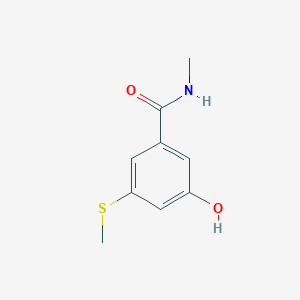




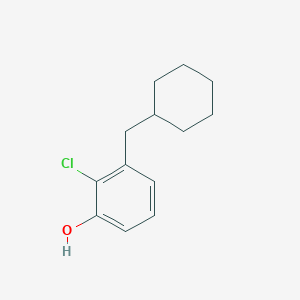
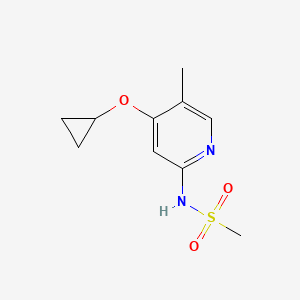
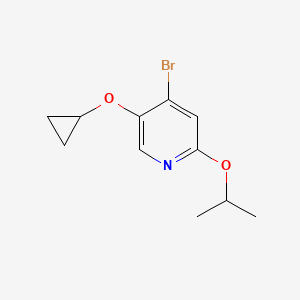


![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)
![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
